molecular formula C9H20ClNO2 B3825771 [3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride

[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride

Cat. No.: B3825771
M. Wt: 209.71 g/mol
InChI Key: VIPFADFMBMYSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with hydroxymethyl groups and a methylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride typically involves the reaction of cyclohexane derivatives with formaldehyde and amines under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield cyclohexane carboxylic acids, while reduction can produce cyclohexane alcohols. Substitution reactions can result in a variety of cyclohexane derivatives with different functional groups.

Scientific Research Applications

[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in chemistry, biology, and medicine. Additionally, its cyclohexane ring with hydroxymethyl and methylazanium groups provides unique reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

[3,5-bis(hydroxymethyl)cyclohexyl]methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;/h7-9,11-12H,1-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPFADFMBMYSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1CO)CO)C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride
Reactant of Route 2
[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride
Reactant of Route 3
[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride
Reactant of Route 4
[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride
Reactant of Route 5
[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride
Reactant of Route 6
[3,5-Bis(hydroxymethyl)cyclohexyl]methylazanium;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.